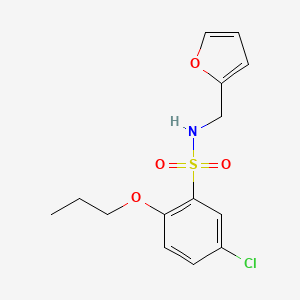![molecular formula C18H22O3 B5088616 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is a chemical compound that is commonly known as BHT-920. It is a synthetic compound that is used in scientific research for its ability to bind to estrogen receptors.
Mecanismo De Acción
BHT-920 acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors alpha and beta. It has been shown to have both agonist and antagonist effects on these receptors, depending on the tissue type and the presence of other co-regulators.
Biochemical and Physiological Effects
BHT-920 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density in animal models, and has been studied as a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, BHT-920 has been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BHT-920 in lab experiments is its ability to selectively bind to estrogen receptors alpha and beta. This allows researchers to study the effects of estrogen on specific tissues and physiological processes. However, one limitation of using BHT-920 is its relatively low potency compared to other SERMs such as tamoxifen and raloxifene.
Direcciones Futuras
There are several future directions for research on BHT-920. One area of interest is its potential as a treatment for osteoporosis. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies in animal models have shown promising results, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to determine the optimal dosage and administration of BHT-920 for different applications.
Métodos De Síntesis
BHT-920 is synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 3-methylphenol to form a phenol intermediate. This intermediate is then reacted with 4-bromobutyl bromide to form a bromo intermediate. The final step involves the reaction of the bromo intermediate with sodium methoxide to form BHT-920.
Aplicaciones Científicas De Investigación
BHT-920 is primarily used in scientific research as an estrogen receptor modulator. It has been shown to bind to both estrogen receptor alpha and beta, and has been used to study the effects of estrogen on various physiological and pathological processes.
Propiedades
IUPAC Name |
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-8-7-9-16(14-15)20-12-5-6-13-21-18-11-4-3-10-17(18)19-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKYGVZPDMOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)

![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)


![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
